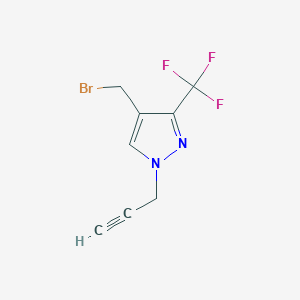

4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-(bromomethyl)-1-prop-2-ynyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3N2/c1-2-3-14-5-6(4-9)7(13-14)8(10,11)12/h1,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYXVONITFDCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=C(C(=N1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Bromomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring with several substituents, including a bromomethyl group, a trifluoromethyl group, and a prop-2-yn-1-yl group. The synthesis typically involves the cyclization of appropriate precursors using brominating agents in mixed solvent systems. Common methods include:

- Cyclization Reactions : Utilizing N-(3-phenylprop-2-yn-1-yl)aniline with ZnBr2.

- Oxidation/Reduction Reactions : Modifying the compound to yield functionalized derivatives.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown promising results against various bacterial strains:

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Moderate antibacterial activity |

| Staphylococcus aureus | Effective against MRSA |

| Candida albicans | Antifungal activity |

These findings suggest that compounds with similar structures may exhibit broad-spectrum antimicrobial properties, making them suitable for further development as therapeutic agents .

The biological activity is believed to stem from the interaction of the bromomethyl group with target proteins, facilitating covalent modifications that can alter enzyme activity or receptor interactions. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and binding affinity .

Study 1: Antimicrobial Evaluation

A study conducted on various pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) were determined using standard twofold dilution methods, revealing effective concentrations for clinical applications .

Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of pyrazoles indicated that electron-withdrawing groups like trifluoromethyl enhance biological activity. The study found that modifications at specific positions on the pyrazole ring could lead to improved potency against targeted pathogens .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- A study demonstrated that trifluoromethyl-substituted pyrazoles can enhance the efficacy of existing anticancer agents by improving their solubility and bioavailability .

-

Anti-inflammatory Agents :

- The incorporation of trifluoromethyl groups in pyrazole derivatives has been associated with enhanced anti-inflammatory activity. These compounds can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways .

- Case studies have shown promising results in animal models where such derivatives reduced inflammation markers significantly.

- Antimicrobial Properties :

Material Science Applications

-

Photo-Cross-Linking Agents :

- The compound's structure allows it to function as a photo-cross-linking agent in polymer chemistry. When exposed to UV light, it can form covalent bonds between polymer chains, enhancing material strength and stability .

- This application is particularly useful in developing advanced materials for coatings and adhesives.

-

Synthesis of Functionalized Polymers :

- 4-(Bromomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole can serve as a building block for synthesizing functionalized polymers through click chemistry methods. This approach allows for the creation of polymers with tailored properties for specific applications such as drug delivery systems .

Chemical Synthesis Applications

-

Building Block for Complex Molecules :

- The compound acts as a versatile intermediate in organic synthesis. Its bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups .

- It has been utilized in the synthesis of more complex pyrazole derivatives that possess enhanced biological activities.

- Click Chemistry :

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Analogues with Halogen and Trifluoromethyl Substitutions

Pyrazole derivatives with halogen and trifluoromethyl groups are widely studied for their biological and material science applications. Key analogues include:

Table 1: Comparison of Structural and Physicochemical Properties

Key Observations :

- The propargyl group in the target compound distinguishes it from analogues with methyl or aryl substituents (e.g., ), enabling unique reactivity in cross-coupling or cycloaddition reactions.

- The bromomethyl group at position 4 contrasts with bromo-substituted derivatives (e.g., 4-bromo-1-methyl-3-CF₃-pyrazole ), where bromine is directly attached to the pyrazole ring. Bromomethyl derivatives are more versatile alkylating agents.

- The phenoxy group in the C₁₂H₁₀BrF₃N₂O analogue increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility.

Comparison with Other Halogenated Pyrazoles :

- Chloro vs.

- Nitro vs. Bromomethyl Groups : Nitro-substituted pyrazoles (e.g., 4-nitro-3-CF₃-pyrazole in ) are precursors for amine synthesis via reduction, whereas bromomethyl groups enable direct functionalization (e.g., forming sulfonimides as in ) .

Preparation Methods

Condensation and Cyclization

- The pyrazole ring is commonly synthesized by cyclocondensation of hydrazines with α,β-unsaturated ketones or chalcones bearing the trifluoromethyl group at the appropriate position.

- For example, hydrazine derivatives react with trifluoromethyl-substituted chalcones in solvents like DMF or acetonitrile under mild heating to yield 1,3-disubstituted pyrazolines, which are then oxidized to pyrazoles.

- The propargyl group at the N-1 position can be introduced by using propargyl hydrazine or by N-alkylation of the pyrazole after ring formation.

Alkylation to Introduce the Propargyl Group

- Alkylation of the pyrazole nitrogen with propargyl bromide or propargyl tosylate under basic conditions (e.g., using LDA or potassium carbonate) selectively installs the prop-2-yn-1-yl substituent.

- This step is typically performed before or after bromomethylation depending on the stability of intermediates.

Introduction of the Bromomethyl Group at the 4-Position

Bromomethylation via Radical or Electrophilic Substitution

- The bromomethyl group is introduced at the 4-position of the pyrazole ring using bromomethylation reagents such as N-bromosuccinimide (NBS) in the presence of radical initiators or Lewis acids.

- Typical conditions involve the reaction of the pyrazole derivative with NBS in solvents like dichloromethane or acetonitrile at low to moderate temperatures (0 °C to room temperature).

- Careful control of reaction time and temperature is critical to avoid over-bromination or side reactions affecting the trifluoromethyl or propargyl groups.

Alternative Approaches Using Halomethyl Precursors

- Another approach involves the use of chloromethyl or hydroxymethyl intermediates at the 4-position, which are subsequently converted to bromomethyl derivatives via halide exchange reactions using reagents like lithium bromide or hydrobromic acid under mild conditions.

Representative Preparation Route (Literature-Based)

| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Cyclocondensation | Hydrazine + trifluoromethyl-substituted chalcone in DMF, heat | 1,3-disubstituted pyrazoline | 70-85 | Formation of pyrazoline intermediate |

| 2. Oxidation | MnO2 or DDQ oxidant | 1,3-disubstituted pyrazole | 80-90 | Aromatization step |

| 3. N-Alkylation | Propargyl bromide, K2CO3, acetonitrile, reflux | 1-(prop-2-yn-1-yl)-3-(trifluoromethyl)pyrazole | 75-85 | Selective N-1 alkylation |

| 4. Bromomethylation | NBS, radical initiator (AIBN), DCM, 0 °C to RT | 4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)pyrazole | 60-75 | Bromomethylation at C-4 |

Analytical and Research Findings Supporting Preparation Methods

- The trifluoromethyl group imparts electron-withdrawing characteristics that influence regioselectivity during bromomethylation, favoring substitution at the 4-position of the pyrazole ring.

- The propargyl substituent tolerates the bromomethylation conditions without undergoing side reactions, allowing for subsequent click chemistry applications.

- Literature reports confirm that NBS-mediated bromomethylation is efficient and selective for pyrazole derivatives bearing electron-withdrawing groups like trifluoromethyl.

- The use of mild oxidants such as DDQ ensures high yields in the aromatization step without degrading sensitive functional groups.

- Continuous flow reactors have been explored in industrial settings to improve reaction control, yield, and scalability for similar pyrazole derivatives.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Hydrazines, trifluoromethyl chalcones, propargyl bromide |

| Solvents | DMF, acetonitrile, dichloromethane |

| Bromomethylation agent | N-Bromosuccinimide (NBS) |

| Reaction temperature | 0 °C to room temperature |

| Oxidants for aromatization | DDQ, MnO2 |

| Bases for alkylation | Potassium carbonate, LDA |

| Typical yields | 60-90% depending on step |

| Key challenges | Regioselectivity, functional group compatibility |

Q & A

Q. What are the common synthetic routes for 4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole?

The compound is typically synthesized via sequential functionalization of pyrazole scaffolds. A key approach involves prop-2-yn-1-yl substitution followed by bromomethylation. For example:

- Step 1 : Introduce the prop-2-yn-1-yl group via nucleophilic substitution using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

- Step 2 : Bromomethylation at the 4-position using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in CCl₄ .

Characterization relies on ¹H/¹³C NMR to confirm regioselectivity and HRMS for molecular weight validation .

Q. How is the compound characterized to confirm its structural integrity?

- NMR Spectroscopy : Key signals include the bromomethyl (-CH₂Br) proton resonance at δ ~4.5 ppm (singlet) and the trifluoromethyl (-CF₃) carbon at δ ~120 ppm (quartet, ≈ 270 Hz) .

- Mass Spectrometry : HRMS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 307.0) and isotopic pattern matching bromine .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, particularly for analogs with bulky substituents .

Advanced Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?

The bromomethyl group acts as a versatile electrophile for:

- Suzuki-Miyaura Coupling : Enables attachment of aryl/heteroaryl boronic acids to generate biaryl motifs, critical in drug discovery .

- Nucleophilic Substitution : Reacts with thiols or amines to form thioether or amine-linked derivatives (e.g., for prodrug strategies) .

Optimization Note : Steric hindrance from the trifluoromethyl group may require elevated temperatures (80–100°C) and Pd(PPh₃)₄ as a catalyst .

Q. What structural modifications enhance biological activity in related pyrazole analogs?

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, as seen in COX-2 inhibitors like celecoxib derivatives .

- Prop-2-yn-1-yl Moiety : Facilitates click chemistry for bioconjugation (e.g., with azides) in target-engagement studies .

- Bromomethyl Position : Para-substitution on pyrazole maximizes steric compatibility with enzyme active sites (e.g., carbonic anhydrase IX inhibitors) .

Q. How can crystallographic data resolve contradictions in regiochemical assignments?

X-ray structures of analogs (e.g., 4-bromophenyl-thiazolyl pyrazoles) reveal:

- Bond Angles : The trifluoromethyl group induces planarity distortion (~5°), affecting π-π stacking in protein binding .

- Packing Interactions : Halogen bonding between bromine and carbonyl oxygen stabilizes crystal lattices, which correlates with improved solubility in polar solvents .

Q. What in vivo challenges arise from the bromomethyl group, and how are they addressed?

- Metabolic Instability : Bromine may undergo hepatic debromination. Solutions include deuteration at the methyl position to slow metabolism .

- Toxicity : Off-target alkylation can occur. Structure-activity relationship (SAR) studies suggest replacing bromine with a vinyl group reduces reactivity while retaining potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.